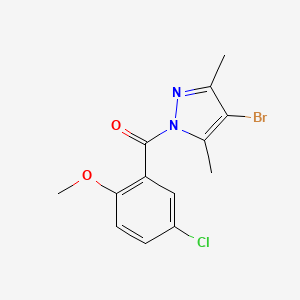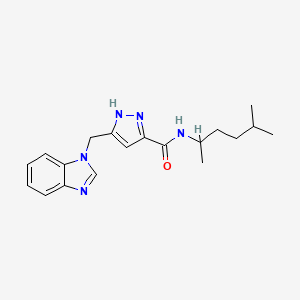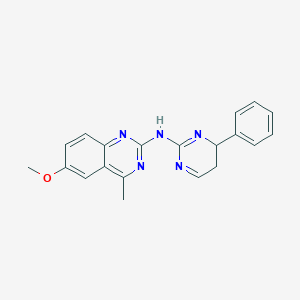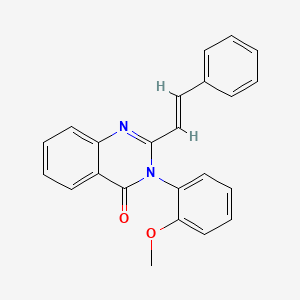![molecular formula C12H18Cl3NO B5431541 [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research due to its bronchodilator and thermogenic properties. It was initially developed as a treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, it has gained popularity among bodybuilders and athletes for its ability to increase muscle mass and reduce body fat.
作用機序
Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors in the body, which are primarily found in the lungs and skeletal muscle. This leads to the activation of a signaling pathway that causes relaxation of smooth muscle in the airways and an increase in the production of heat in the body.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and reduce body fat in animal studies and human clinical trials. It also has the potential to improve exercise performance by increasing aerobic capacity and reducing fatigue. However, the long-term effects of clenbuterol on muscle and bone health are not well understood.
実験室実験の利点と制限
Clenbuterol has several advantages for use in laboratory experiments. It is relatively easy to administer and has a well-established safety profile. It also has a long half-life, which allows for sustained effects over a period of time. However, its effects can vary depending on the species and strain of animal used, and it may not be suitable for all types of experiments.
将来の方向性
There are several potential future directions for research on clenbuterol. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of focus is the development of more selective beta-2 adrenergic agonists that have fewer side effects and are more effective in specific tissues. Additionally, there is a need for further research on the long-term effects of clenbuterol on muscle and bone health, as well as its potential for abuse in the athletic community.
In conclusion, clenbuterol is a beta-2 adrenergic agonist that has been widely used in scientific research for its bronchodilator and thermogenic properties. It has potential therapeutic applications in the treatment of respiratory diseases, heart failure, and muscle wasting disorders. While it has several advantages for use in laboratory experiments, further research is needed to fully understand its long-term effects and potential for abuse.
合成法
Clenbuterol is synthesized through a series of chemical reactions involving 2,4-dichloroacetophenone, methylamine, and ethylamine. The final product is obtained in the form of a hydrochloride salt.
科学的研究の応用
Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory diseases. It has been shown to improve lung function and reduce airway inflammation in patients with asthma and [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride. In addition, it has been investigated for its potential use in the treatment of heart failure and muscle wasting disorders.
特性
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-4-15-5-6-16-10-7-8(2)11(13)9(3)12(10)14;/h7,15H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULOKUEMOTTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C(=C1)C)Cl)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)
![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)

![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)

![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)




![3-(allylthio)-6-[3-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431583.png)